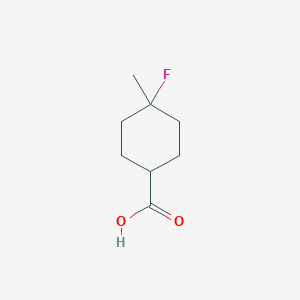
4-Fluoro-4-methylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13FO2 It is a derivative of cyclohexane, where a fluorine atom and a methyl group are substituted at the 4th position, and a carboxylic acid group is attached to the 1st position
準備方法
Synthetic Routes and Reaction Conditions
Oxidation of 4-Fluoro-4-methylcyclohexanol: One common method for synthesizing 4-Fluoro-4-methylcyclohexane-1-carboxylic acid involves the oxidation of 4-Fluoro-4-methylcyclohexanol.
Carbonylation of 4-Fluoro-4-methylcyclohexene: Another method involves the carbonylation of 4-Fluoro-4-methylcyclohexene using carbon monoxide (CO) in the presence of a catalyst such as palladium chloride (PdCl2) and a base like sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production of this compound often involves high-pressure catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
化学反応の分析
Types of Reactions
Oxidation: 4-Fluoro-4-methylcyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
科学的研究の応用
作用機序
The mechanism of action of 4-Fluoro-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This property is exploited in drug design to improve the efficacy and selectivity of pharmaceuticals .
類似化合物との比較
Similar Compounds
4-Fluorocyclohexane-1-carboxylic acid: Similar in structure but lacks the methyl group at the 4th position.
4-Methylcyclohexane-1-carboxylic acid: Similar in structure but lacks the fluorine atom at the 4th position.
Cyclohexane-1-carboxylic acid: The parent compound without any substituents at the 4th position.
Uniqueness
4-Fluoro-4-methylcyclohexane-1-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group at the 4th position. This dual substitution imparts distinct steric and electronic properties, making it a valuable compound for studying structure-activity relationships in chemical and biological systems .
生物活性
4-Fluoro-4-methylcyclohexane-1-carboxylic acid is an organic compound characterized by its unique fluorinated structure, which imparts significant biological activity. Its molecular formula is C8H13O2F, and it has a molecular weight of 160.19 g/mol. This compound is primarily utilized in medicinal chemistry and materials science, particularly in the synthesis of pharmaceuticals and agrochemicals.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through its functional groups. The carboxylic acid moiety allows for the formation of hydrogen bonds with proteins and enzymes, which can modulate their activity. Additionally, the presence of fluorine enhances the compound's electrophilic character, facilitating interactions with nucleophiles in biological systems.
Biological Applications
The compound has been explored for several applications:
- Medicinal Chemistry : It serves as a building block for synthesizing potential anti-inflammatory and anticancer drugs, leveraging its structural properties to improve drug efficacy.
- Biological Studies : It is used to study enzyme-substrate interactions and metabolic pathways due to its ability to form stable complexes with biological molecules.
- Material Science : The compound is investigated for developing advanced materials, including fluorinated polymers that exhibit unique chemical properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit potent activity against various cancer cell lines. For instance, studies focusing on Mcl-1 inhibitors have shown that structural modifications can enhance the selectivity and potency of anticancer agents derived from similar frameworks. This suggests potential pathways for developing new therapeutics based on this compound .
Enzyme Interaction Studies
A study examined the interaction of fluorinated carboxylic acids with key metabolic enzymes. The results demonstrated that the fluorine atom significantly influences binding affinity and specificity, which could be exploited in drug design to target specific pathways involved in disease progression .
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Fluorocyclohexane-1-carboxylic acid | Lacks methyl group; similar reactivity | Moderate anti-inflammatory effects |
| 4-Methylcyclohexane-1-carboxylic acid | Lacks fluorine; less electrophilic character | Lower enzyme inhibition |
| Cyclohexane-1-carboxylic acid | Parent compound without substitutions | Minimal biological activity |
| This compound | Unique dual substitution (fluorine + methyl) | High potential for drug development |
特性
IUPAC Name |
4-fluoro-4-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c1-8(9)4-2-6(3-5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKZTTVYWGGUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














